BenchChemオンラインストアへようこそ!

9-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine

adenosine receptor SAR 9-methylpurine

9-Methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine (CAS 2380182-74-9, molecular formula C16H20N6OS, molecular weight 344.44 g/mol) is a synthetic purine derivative belonging to the 6-aminopurine class. It features a 9-methyl-9H-purine core bearing an N6-substituted ethylamine side chain that incorporates both a morpholin-4-yl and a thiophen-3-yl moiety.

Molecular Formula C16H20N6OS
Molecular Weight 344.44
CAS No. 2380182-74-9
Cat. No. B2492246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine
CAS2380182-74-9
Molecular FormulaC16H20N6OS
Molecular Weight344.44
Structural Identifiers
SMILESCN1C=NC2=C(N=CN=C21)NCC(C3=CSC=C3)N4CCOCC4
InChIInChI=1S/C16H20N6OS/c1-21-11-20-14-15(18-10-19-16(14)21)17-8-13(12-2-7-24-9-12)22-3-5-23-6-4-22/h2,7,9-11,13H,3-6,8H2,1H3,(H,17,18,19)
InChIKeyPZJZVRGANYATHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine (CAS 2380182-74-9): Structural Identity and Compound Class


9-Methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine (CAS 2380182-74-9, molecular formula C16H20N6OS, molecular weight 344.44 g/mol) is a synthetic purine derivative belonging to the 6-aminopurine class. It features a 9-methyl-9H-purine core bearing an N6-substituted ethylamine side chain that incorporates both a morpholin-4-yl and a thiophen-3-yl moiety . This compound is structurally related to the broader family of purine-based adenosine receptor antagonists and kinase inhibitors, though its specific substitution pattern—a branched N6-ethyl linker connecting morpholine and thiophene groups—distinguishes it from the more extensively characterized 2-aryl-6-morpholinopurine scaffold [1].

Why Generic Substitution Fails for 9-Methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine: Structural Determinants of Target Engagement and Selectivity


Within the purine-based ligand family, small structural modifications profoundly alter pharmacological profiles. Published structure-activity relationship (SAR) data demonstrate that the presence of a methyl group at N-9 versus a hydrogen atom shifts the balance between potency and selectivity across adenosine receptor subtypes—9-methylpurine derivatives are generally less potent but more selective than their 9H counterparts [1]. Furthermore, the nature of the substituent at the purine 2-position (aryl vs. hydrogen) and the linker connecting the morpholine moiety to the purine core (direct C6 attachment vs. an ethylamino bridge) determine whether a compound behaves as a selective adenosine receptor antagonist, a dual antagonist, or a non-selective ligand [1]. The target compound's unique combination of a 9-methyl group, a 6-ethylamino linker, and a thiophene ring cannot be assumed to recapitulate the binding profile of any single in-class analog; experimental binding data are required to establish its specific selectivity fingerprint.

Quantitative Differentiation Evidence for 9-Methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine: Comparative Binding, Structural, and Genomic Signature Data


9-Methyl vs. 9-H Purine Scaffold: Adenosine Receptor Potency–Selectivity Trade-Off

In a systematic series of 2-aryl-6-morpholinopurines, 9-methyl derivatives consistently exhibited lower binding affinity (pKi) but higher subtype selectivity compared to their 9-H analogs across human A1, A2A, A2B, and A3 adenosine receptors. For example, compound 3d (9-Me, 3-ClC6H4 at C2) showed a pKi of 6.80 ± 0.07 at A1 with measurable selectivity, whereas its 9-H counterpart 3h showed higher potency but reduced selectivity [1]. The target compound incorporates a 9-methyl group; this class-level SAR suggests that the 9-methyl substitution predisposes the scaffold toward selective rather than pan-adenosine receptor antagonism, a feature that may be advantageous for target-specific tool compound applications. This is a class-level inference and has not been directly validated for the target compound itself.

adenosine receptor SAR 9-methylpurine selectivity radioligand binding

Thiophene vs. Phenyl C2-Substituent Differentiation: Impact on Adenosine Receptor Binding

The target compound features a thiophen-3-yl group attached via a branched ethyl linker, distinct from the 2-aryl-substituted purine scaffold described in the Molecules 2024 study [1]. In the 2-aryl-6-morpholinopurine series, the nature of the aryl substituent dramatically influenced receptor binding: chloro-substituted phenyl rings conferred A1 or A3 selectivity depending on the substitution pattern (e.g., 3-ClC6H4 produced A1-selective ligands, while 3,4-Cl2C6H3 and 3-CF3-4-ClC6H3 produced A3-selective ligands) [1]. Thiophene, as a sulfur-containing heteroaromatic with distinct electronic properties (lower aromaticity, different dipole moment, and altered H-bond acceptor capacity compared to phenyl), is expected to produce a binding profile that differs from any phenyl-substituted analog. This is a cross-study comparable assessment based on the known bioisosteric relationship between thiophene and phenyl rings in medicinal chemistry.

thiophene heteroaryl adenosine receptor binding affinity bioisostere

Ethylamino Linker vs. Direct C6-Morpholine Attachment: Scaffold Flexibility and Target Space Divergence

The target compound connects the morpholine group to the purine core via an N6-ethylamino linker (-NH-CH2-CH(morpholin-4-yl)(thiophen-3-yl)), in contrast to the 2-aryl-6-morpholinopurine series studied by Areias et al. (2024), where the morpholine is directly attached at the C6 position [1]. This structural distinction is mechanistically significant: direct C6-morpholine attachment yields a planar, conjugated system optimized for adenosine receptor binding, while the ethylamino linker introduces conformational flexibility and an additional hydrogen-bond donor (the secondary amine), potentially expanding the target space beyond adenosine receptors. Related 6-aminopurine derivatives with flexible linkers have been explored as kinase inhibitors, hematopoietic stem cell expansion agents, and purine nucleoside phosphorylase inhibitors, suggesting that the linker-modified scaffold may access a broader range of biological targets [2][3].

linker flexibility 6-aminopurine 6-morpholinopurine scaffold hopping kinase inhibition

Transcriptomic Fingerprint Differentiation: LINCS L1000 Gene Expression Signatures of Thiophene-Containing 6-Aminopurine Analogs

Closely related 6-aminopurine compounds bearing a thiophene ring and a morpholine group have been profiled in the LINCS L1000 Connectivity Map, generating compound-specific differential gene expression signatures. For instance, BRD-K77681376 (2-morpholino-N-((4-nitro-1H-benzo[d]imidazol-2-yl)methyl)-9-(thiophen-3-yl)-9H-purin-6-amine) induced differential expression of 120 genes in PC3 cells at 10 µM [1], while BRD-K10846167 (a naphthoimidazole analog) modulated 87 genes under identical conditions [2]. A structurally distinct analog, BRD-K79222491, altered 161 genes in A375 cells [3]. The target compound, with its unique ethylamino linker and 9-methyl substitution, is predicted to produce a signature that differs from each of these analogs. The variability in gene count (87–161 genes) across closely related structures underscores that even minor structural modifications in this chemical series produce measurably distinct cellular perturbation profiles.

LINCS L1000 gene expression connectivity map transcriptomics phenotypic screening

Physicochemical Property Differentiation: Molecular Weight and Hydrogen-Bonding Capacity vs. Adenosine Receptor Tool Compounds

The target compound (MW 344.44, 6 nitrogen atoms, 1 oxygen, 1 sulfur) occupies a distinct physicochemical space compared to the 2-aryl-6-morpholinopurine series described by Areias et al. (2024). Those compounds have molecular weights ranging from approximately 315 to 470 g/mol depending on the 2-aryl substituent [1]. The target compound contains a secondary amine (N6-ethylamino linker) capable of acting as both a hydrogen-bond donor and acceptor, whereas the 6-morpholinopurines lack an H-bond donor at the purine core. This additional H-bond donor capacity may influence solubility, permeability, and target binding interactions [1]. The presence of sulfur in the thiophene ring further distinguishes the compound from all-phenyl analogs in terms of lipophilicity (estimated ΔlogP ≈ +0.3–0.5 vs. unsubstituted phenyl) and potential for sulfur-specific interactions with protein binding sites.

physicochemical properties drug-likeness molecular weight hydrogen bonding solubility

Potential Kinase Target Space Differentiation: CK1δ/ε Inhibitor Analog Benchmarking

A structurally related compound, SR-1277 (2-morpholino-N-((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)-9-(thiophen-3-yl)-9H-purin-6-amine, CAS 1446715-47-4), is a potent, selective, ATP-competitive inhibitor of casein kinase 1 delta and epsilon (CK1δ/ε) with IC50 values of 49 nM and 260 nM, respectively, and also inhibits FLT3 . SR-1277 shares the thiophene-morpholine-purine pharmacophore with the target compound but differs in two key aspects: (i) SR-1277 has a 9-H (not 9-methyl) purine core, and (ii) SR-1277 uses a methylene linker to a bulky benzimidazole group, whereas the target compound employs a branched ethyl linker carrying both morpholine and thiophene. The target compound's 9-methyl group and simplified side chain are predicted to reduce CK1δ/ε potency relative to SR-1277 while potentially improving selectivity against off-target kinases. This is a cross-study comparable inference; direct kinase profiling of the target compound has not been published.

CK1 inhibitor kinase profiling SR-1277 ATP-competitive purine scaffold

Optimal Research and Procurement Scenarios for 9-Methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine


Adenosine Receptor Subtype Selectivity Profiling Studies

Based on the class-level SAR indicating that 9-methylpurine derivatives favor selectivity over potency at adenosine receptor subtypes [1], this compound is best deployed as a candidate ligand for radioligand binding screening panels (A1, A2A, A2B, A3). Its thiophene substituent may confer a selectivity fingerprint distinct from phenyl-substituted analogs, making it valuable for identifying novel structure-selectivity relationships in adenosine receptor pharmacology.

Structure-Activity Relationship (SAR) Expansion of Purine-Based Chemical Probes

With its unique combination of a 9-methyl group, an N6-ethylamino linker, and a thiophene ring, this compound fills a structural gap in existing purine ligand libraries. The presence of a secondary amine (H-bond donor) absent in 6-morpholinopurine series [1] and the sulfur-containing heteroaryl ring make it suitable for systematic SAR studies exploring how linker flexibility and heteroatom composition affect target engagement, selectivity, and ADME properties.

Kinase Selectivity Panel Screening and CK1 Inhibitor Benchmarking

Given the structural relationship to SR-1277, a well-characterized CK1δ/ε inhibitor (IC50 49 nM and 260 nM, respectively) [1], this compound can serve as a comparator in kinase selectivity panels. Its simplified side chain (lacking the benzimidazole group of SR-1277) and 9-methyl substitution are predicted to alter kinase inhibition profiles, providing a tool for dissecting the contribution of individual structural features to kinase target engagement.

Transcriptomic Connectivity Map Profiling and Phenotypic Screening

Closely related thiophene-purine analogs have generated distinct LINCS L1000 gene expression signatures ranging from 87 to 161 differentially expressed genes [1][2][3]. This compound, with its unique linker and 9-methyl group, is predicted to produce a novel transcriptomic signature. Procurement for LINCS or similar phenotypic profiling platforms can expand the connectivity map database for this chemotype and enable mechanism-of-action deconvolution studies.

Quote Request

Request a Quote for 9-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.